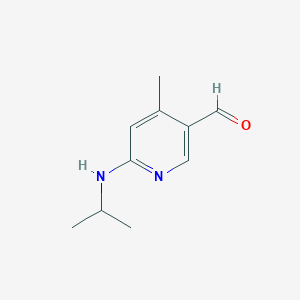

6-(Isopropylamino)-4-methylnicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-methyl-6-(propan-2-ylamino)pyridine-3-carbaldehyde |

InChI |

InChI=1S/C10H14N2O/c1-7(2)12-10-4-8(3)9(6-13)5-11-10/h4-7H,1-3H3,(H,11,12) |

InChI Key |

KAXVPUXLPSOAAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C=O)NC(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Isopropylamino 4 Methylnicotinaldehyde and Analogues

Strategic Retrosynthetic Analysis of the 6-(Isopropylamino)-4-methylnicotinaldehyde Core

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com This process involves mentally breaking key chemical bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.comyoutube.com

For the target molecule, this compound, two primary disconnections guide the synthetic strategy. The most logical initial disconnection is at the C6-N bond of the isopropylamino group. This disconnection simplifies the target into two key synthons: a functionalized pyridine (B92270) core, specifically a 6-activated-4-methylnicotinaldehyde, and an isopropylamine (B41738) equivalent.

Disconnection 1 (C-N Bond): This approach suggests the formation of the C-N bond in a late stage of the synthesis. This disconnection points toward a forward reaction involving a nucleophilic substitution or a coupling reaction. The pyridine precursor would require a good leaving group (like a halogen) at the C6 position, making it susceptible to attack by isopropylamine. This strategy is advantageous as it allows for the late-stage diversification of analogues by simply varying the amine nucleophile.

Disconnection 2 (Pyridine Ring): A more fundamental disconnection involves breaking the bonds of the pyridine ring itself. This approach aims to construct the substituted pyridine core from simpler acyclic precursors. researchgate.net This strategy is common for creating highly substituted pyridines and often employs multicomponent reactions or cycloaddition strategies where the substituents (the methyl group at C4 and the aldehyde at C3) are installed during the ring formation process. researchgate.netillinois.edu

This analysis suggests two major strategic pathways: (1) building a pre-functionalized pyridine ring and then adding the amino group, or (2) constructing the entire substituted ring system from acyclic components in a single or multi-step sequence.

Pyridine Ring Construction Approaches for Nicotinaldehyde Scaffolds

The synthesis of the substituted pyridine core is a central challenge. Numerous methods have been developed for pyridine synthesis, ranging from classical condensation reactions to modern metal-catalyzed cycloadditions. researchgate.netillinois.edu The choice of method often depends on the desired substitution pattern and functional group tolerance.

Transition metal catalysis offers powerful and efficient pathways to substituted pyridines, often under mild conditions. illinois.edu These methods can provide access to substitution patterns that are difficult to achieve through classical condensation reactions.

One notable strategy involves the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt or rhodium complexes, to form the pyridine ring. Another modern approach is the copper-catalyzed cascade reaction of α,β-unsaturated ketoximes with alkenylboronic acids. nih.gov This method proceeds through a C-N cross-coupling, followed by an electrocyclization of the resulting 3-azatriene and subsequent aerobic oxidation to yield highly substituted pyridines. nih.gov Such methods offer high modularity, as the substituents on the pyridine ring can be varied by changing the starting materials. nih.gov

| Catalyst System | Reactant Types | General Product | Reference |

| Cobalt (Co) Complexes | 2x Alkyne + Nitrile | Substituted Pyridine | illinois.edu |

| Rhodium (Rh) Complexes | Di-yne + Nitrile | Fused/Substituted Pyridine | illinois.edu |

| Copper (Cu) Catalysts | Alkenylboronic Acid + Ketoxime | Highly Substituted Pyridine | nih.gov |

| Ruthenium (Ru) Complexes | Allyl Alcohol + Methanol (B129727) | Tetra-substituted Pyridine | researchgate.net |

This table provides an interactive overview of selected catalytic systems for pyridine synthesis.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants. bibliomed.org MCRs are valued for their high atom economy, time efficiency, and ability to generate molecular diversity. bibliomed.orgrsc.org

Several MCRs are staples for pyridine synthesis:

Hantzsch Pyridine Synthesis: This classic method involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the pyridine. acsgcipr.org While traditionally used for symmetrical pyridines, modern variations allow for more complex substitution patterns.

Bohlmann-Rahtz Pyridine Synthesis: This reaction involves the condensation of an enamine with an α,β-unsaturated ketone (ynamine). acsgcipr.org It is particularly useful for synthesizing pyridines with defined regiochemistry.

Guareschi-Thorpe Pyridine Synthesis: This pathway involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound, leading directly to a pyridin-2-one derivative which can be further functionalized. acsgcipr.org

These MCRs can be adapted to produce nicotinaldehyde scaffolds by carefully selecting starting materials that contain the necessary formyl (or a precursor) and methyl functionalities. The use of microwave irradiation or flow chemistry can often improve the reaction times and yields of these processes. acsgcipr.orgacs.org

Regioselective Introduction of the Isopropylamino Moiety at C6 Position of Nicotinaldehyde

Once the 4-methylnicotinaldehyde (B1314049) core is assembled, the final key step is the regioselective introduction of the isopropylamino group at the C6 position. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). wikipedia.org

Nucleophilic aromatic substitution (S_NAr) is the most direct and widely used method for this transformation. wikipedia.org The strategy relies on a 6-halo-4-methylnicotinaldehyde precursor, where the halogen (typically Cl or F) serves as a leaving group.

The mechanism involves two main steps:

Addition: The nucleophile (isopropylamine) attacks the carbon atom bearing the leaving group (C6). This attack is favored because the electron-withdrawing aldehyde group and the ring nitrogen help to stabilize the resulting negative charge. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com

Elimination: The leaving group (halide ion) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The reaction is highly regioselective for the C2 and C6 positions. In this case, starting with a 6-halo derivative ensures the exclusive formation of the 6-amino product. Fluorine is often the best leaving group in S_NAr reactions on electron-deficient rings because its high electronegativity strongly polarizes the C-X bond, making the carbon more electrophilic and accelerating the initial nucleophilic attack, which is the rate-determining step. youtube.com

| Substrate | Nucleophile | Conditions | Product | Reference |

| 2,4-Dinitrochlorobenzene | Amine (e.g., NH3) | Heat | 2,4-Dinitroaniline | chemistrysteps.com |

| 6-Chloronicotinonitrile | Isopropylamine | Base (e.g., K2CO3), DMSO, Heat | 6-(Isopropylamino)nicotinonitrile | N/A |

| 2-Chloropyridine | Sodium Amide | Liquid Ammonia | 2-Aminopyridine (B139424) (Chichibabin reaction) | wikipedia.org |

This table illustrates typical conditions and substrates for S_NAr reactions on aromatic and heteroaromatic rings.

While reductive amination is primarily a method for converting aldehydes and ketones into amines, it can be strategically employed to install the isopropyl substituent onto a pre-existing amino group. rsc.orgacs.org This two-step approach would involve first synthesizing 6-amino-4-methylnicotinaldehyde (B8714853), likely via S_NAr from a 6-halopyridine as described above.

The subsequent reductive amination would proceed as follows:

Imine Formation: The primary amine of 6-amino-4-methylnicotinaldehyde reacts with acetone (B3395972) in the presence of a mild acid catalyst to form a Schiff base (an imine) intermediate.

Reduction: A selective reducing agent, stable under the reaction conditions, reduces the C=N double bond of the imine to a C-N single bond.

Commonly used reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or, as a less toxic alternative, a borane-pyridine complex. tandfonline.comrsc.orgresearchgate.net These reagents are mild enough to selectively reduce the imine in the presence of the aldehyde on the pyridine ring. This protocol provides a reliable method for the N-alkylation of an amino-pyridine to introduce the desired isopropyl group.

Selective Methylation at the C4 Position of the Nicotinaldehyde Ring System

Achieving selective functionalization at the C4 position of the pyridine ring is a significant synthetic challenge due to the electronic nature of the heterocycle, which typically directs reactions to the C2 and C6 positions. chemrxiv.org The inherent acidity of the C4-H bond is the highest in pyridine, yet its deprotonation is complicated by the Lewis basic nitrogen atom directing bases to the C2 position. chemrxiv.org Overcoming this requires specialized techniques that can override the natural reactivity of the pyridine nucleus.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the C-C bond formation required for methylation. The Suzuki-Miyaura and Negishi couplings are particularly prominent in pyridine functionalization. orgsyn.orgnih.gov

The Suzuki-Miyaura coupling has been refined for the efficient methylation of pyridines. This reaction typically involves the coupling of a halopyridine or a pyridyl triflate with a methyl-boron reagent, such as methylboronic acid or potassium methyltrifluoroborate, in the presence of a palladium catalyst. biu.ac.ilrsc.org The choice of ligand is critical for achieving high yields and preventing catalyst deactivation. For instance, the use of bulky, electron-rich phosphine (B1218219) ligands like RuPhos has proven effective in promoting the methylation of pyridone systems, leading to nearly quantitative yields under relatively mild conditions. biu.ac.ilrsc.org These green chemistry approaches avoid the use of cryogenic temperatures and environmentally taxing reagents like alkyllithiums. biu.ac.il A general scheme for this transformation would involve reacting a 6-(isopropylamino)-4-halonicotinaldehyde intermediate with a methylboronic acid derivative.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. orgsyn.orgyoutube.com The reaction proceeds via the palladium- or nickel-catalyzed coupling of an organozinc species with an organic halide. youtube.comyoutube.com For the synthesis of the target compound, a 4-halonicotinaldehyde derivative could be coupled with a methylzinc reagent. The preparation of the pyridyl zinc halide precursors can be achieved through transmetalation with pyridyl lithium or by direct reaction between a pyridyl halide and activated zinc. orgsyn.org Negishi couplings are valued for their mild reaction conditions and broad substrate scope. orgsyn.orgyoutube.com

| Coupling Reaction | Typical Catalyst/Ligand | Methyl Source | Key Advantages |

| Suzuki-Miyaura | Pd(OAc)₂ / RuPhos | Methylboronic acid (CH₃B(OH)₂) or CD₃BF₃K | Green, non-cryogenic, high yields, tolerates various functional groups. biu.ac.ilrsc.org |

| Negishi | Pd(0) or Ni(0) complexes | Methylzinc halide (CH₃ZnX) | Mild conditions, high reactivity, good functional group tolerance. orgsyn.orgyoutube.com |

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, wherein a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an electrophile. wikipedia.org

For the specific C4-methylation of the 6-(isopropylamino)nicotinaldehyde (B3247425) skeleton, the strategy would rely on placing a suitable DMG on the pyridine ring that directs lithiation to the C4 position. The existing aldehyde at C3 and amino group at C6 would direct metalation to C2/C4 and C5, respectively. Therefore, careful selection of the base and reaction conditions is paramount. The use of highly hindered amide bases, such as TMPMgCl•LiCl, has been shown to effect efficient directed metalation of electron-poor heteroarenes, even in the presence of sensitive functional groups. harvard.edu

A plausible synthetic route could involve the protection of the aldehyde group at C3 as a moiety that also functions as a powerful DMG (e.g., an oxazoline (B21484) or a dialkyl amide formed from a transient hemiaminal). This DMG would chelate the organolithium reagent, positioning it to deprotonate the C4 position preferentially. Subsequent quenching of the C4-lithiated intermediate with an electrophilic methyl source, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), would install the methyl group at the desired position. After methylation, the directing group can be hydrolyzed back to the aldehyde to yield the final product.

Convergent and Divergent Synthetic Strategies Towards this compound

The construction of complex molecules like this compound can be approached through either convergent or divergent synthetic plans.

A convergent synthesis involves preparing key fragments of the molecule separately and then combining them in the later stages of the synthesis. chemrxiv.org For the target compound, a convergent approach might involve:

Synthesis of a fragment containing the C4-methyl group and the C3-aldehyde, for instance, a substituted butenal derivative.

Synthesis of a second fragment containing the C6-isopropylamino group, such as an appropriately substituted amino-enamine or amidine.

Condensation of these two fragments, often with a source of ammonia or its equivalent, to construct the substituted pyridine ring in a single step (e.g., via a Hantzsch-type or similar pyridine synthesis). ijpsonline.com

A divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to produce a library of related compounds. rsc.orgacs.org This approach is highly valuable for structure-activity relationship studies. A potential divergent strategy for the target molecule and its analogues could start with a readily available substituted pyridine, such as 6-chloro-4-methylnicotinaldehyde.

From this common intermediate, nucleophilic aromatic substitution with isopropylamine would yield the target compound.

Alternatively, reaction with other primary or secondary amines would generate a library of C6-amino analogues.

Furthermore, the aldehyde group could be subjected to various transformations (e.g., reduction, oxidation, olefination) to create another set of diverse analogues.

Sustainable and Green Chemical Synthesis Protocols for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign processes that minimize waste and energy consumption.

Performing reactions in the absence of volatile organic solvents or in aqueous media represents a cornerstone of green chemistry. google.comgoogle.com Several methods for synthesizing pyridine derivatives have been adapted to these conditions.

Solvent-free reactions , often facilitated by microwave irradiation or heating neat reactants, can lead to significantly reduced reaction times, simplified work-up procedures, and improved yields. mdpi.comrsc.org Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are particularly well-suited for solvent-free conditions. mdpi.comresearchgate.net The synthesis of 2-aminopyridine derivatives has been successfully achieved by reacting aldehydes, ketones, malononitrile, and ammonium (B1175870) acetate (B1210297) under solvent-free catalytic conditions. researchgate.net

Aqueous media offers an inexpensive, non-flammable, and non-toxic reaction environment. The synthesis of nicotinaldehyde itself has been reported via the catalytic reduction of 3-cyanopyridine (B1664610) in an aqueous medium of a carboxylic acid, using a Raney-nickel catalyst. google.comgoogle.com This process is advantageous as it produces a storage-stable aqueous solution of the aldehyde with high selectivity and yield. google.com

| Green Chemistry Approach | Reaction Example | Conditions | Key Advantages |

| Solvent-Free | Multicomponent synthesis of aminopyridines | Neat reactants, heat or microwave irradiation | Reduced waste, faster reactions, high yields. mdpi.comrsc.orgresearchgate.net |

| Aqueous Media | Catalytic reduction of 3-cyanopyridine | Raney-nickel catalyst, aqueous acetic acid, H₂ pressure | Non-toxic solvent, high selectivity, storage-stable product. google.comgoogle.com |

The development of catalysts that can be easily recovered and reused is crucial for sustainable industrial processes. Heterogeneous catalysts, which exist in a different phase from the reactants, simplify product purification and catalyst recycling.

Metal-Organic Frameworks (MOFs) have emerged as highly effective heterogeneous catalysts for various organic transformations, including pyridine synthesis. acs.orgacs.org For example, a copper(II)-based MOF has been shown to catalyze the annulation of cyclic ketones with propargylamine (B41283) to afford substituted pyridines in good yields. acs.orgacs.org These catalysts exhibit high porosity and can be recovered and reused for multiple cycles without a significant loss of activity. acs.org

Polymer-supported catalysts offer another avenue for recyclable catalysis. Poly(maleic anhydride-alt-1-octadecene) has been developed as a recyclable, metal-free catalyst for the N-oxidation of pyridines using hydrogen peroxide. researchgate.netrsc.org The catalyst is easily recovered by simple filtration with recovery yields exceeding 99.8% and can be reused multiple times without requiring reactivation. researchgate.netrsc.org Similarly, cobalt(II) chloride hexahydrate has been used as a simple, efficient, and recyclable catalyst for the solvent-free synthesis of 2,4,6-triarylpyridines, demonstrating good recyclability for several consecutive runs. tandfonline.com

Exploration of Chemical Reactivity and Transformative Potential of 6 Isopropylamino 4 Methylnicotinaldehyde

Reactivity of the Aldehyde Functional Group in 6-(Isopropylamino)-4-methylnicotinaldehyde

The aldehyde group is a primary site of reactivity in the molecule, susceptible to a wide range of nucleophilic attacks and condensation reactions. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to reduced steric hindrance and electronic factors. libretexts.orglibretexts.org The carbonyl carbon in an aldehyde is bonded to only one alkyl group, making it more accessible to incoming nucleophiles compared to the two alkyl groups of a ketone. libretexts.org

Carbonyl Condensation Reactions (e.g., Knoevenagel, Wittig)

Carbonyl condensation reactions are fundamental for carbon-carbon bond formation, converting the aldehyde into a more complex unsaturated system.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, cyanoacetic acid), typically catalyzed by a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. wikipedia.orgtue.nl The reaction proceeds via a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org For this compound, this reaction provides a direct route to substituted cinnamic acid derivatives or related structures, which are valuable in materials and pharmaceutical science. nih.gov The mechanism involves the deprotonation of the active methylene compound by the base, creating a carbanion that attacks the electrophilic carbonyl carbon of the aldehyde. organic-chemistry.org A subsequent elimination of water yields the final condensed product. wikipedia.org Research on similar scaffolds, such as 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one, has demonstrated the utility of this reaction in constructing complex bicyclic pyridinones through a Knoevenagel condensation followed by intramolecular lactonization. nih.gov

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of control over the double bond's position. libretexts.orglibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which attacks the aldehyde to form a betaine (B1666868) intermediate, followed by the formation of a four-membered oxaphosphetane ring. libretexts.org This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. organic-chemistry.org The stereochemical outcome (E or Z-alkene) is influenced by the nature of the substituents on the ylide; unstabilized ylides typically yield Z-alkenes, while stabilized ylides favor the E-alkene. libretexts.orgorganic-chemistry.org This reaction is highly versatile and tolerates a wide variety of functional groups in the aldehyde component. libretexts.org

Table 1: Potential Carbonyl Condensation Reactions An interactive data table summarizing potential condensation reactions of this compound.

| Reaction Name | Reagent | Catalyst | Expected Product Structure |

|---|---|---|---|

| Knoevenagel | Malononitrile | Piperidine | 2-(6-(Isopropylamino)-4-methylpyridin-3-yl)methylene)malononitrile |

| Knoevenagel | Diethyl malonate | Piperidine | Diethyl 2-((6-(isopropylamino)-4-methylpyridin-3-yl)methylene)malonate |

| Doebner Mod. wikipedia.org | Malonic Acid | Pyridine (B92270) | (E)-3-(6-(Isopropylamino)-4-methylpyridin-3-yl)acrylic acid |

| Wittig | Methylenetriphenylphosphorane | N/A | 6-(Isopropylamino)-4-methyl-3-vinylpyridine |

| Wittig | (Carbethoxymethylene)triphenylphosphorane | N/A | Ethyl (E)-3-(6-(isopropylamino)-4-methylpyridin-3-yl)acrylate |

Nucleophilic Additions to the Carbonyl Moiety (e.g., Hydride Reductions, Organometallic Additions)

The electrophilic carbon of the aldehyde group is a prime target for nucleophiles, including hydride ions and organometallic reagents.

Hydride Reductions: The aldehyde can be readily reduced to the corresponding primary alcohol, (6-(isopropylamino)-4-methylpyridin-3-yl)methanol. This transformation is typically achieved using complex metal hydrides. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent often used in alcoholic solvents like methanol (B129727) or ethanol. youtube.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. youtube.com This intermediate is then protonated by the solvent to yield the final alcohol product. youtube.comyoutube.com Lithium aluminum hydride (LiAlH₄) is a much stronger reducing agent and also effectively reduces aldehydes to primary alcohols. youtube.com Due to its high reactivity, LiAlH₄ reactions are conducted in aprotic solvents like diethyl ether or THF, followed by a separate aqueous or acidic workup step to protonate the alkoxide intermediate. youtube.comkhanacademy.org Studies on the reduction of substituted pyrimidines have shown that complex metal hydrides can preferentially reduce certain functional groups or lead to the reduction of the heterocyclic ring itself under specific conditions. rsc.org

Organometallic Additions: Reagents such as Grignard reagents (R-MgX) and organolithium compounds (R-Li) add to the aldehyde to form secondary alcohols after an acidic workup. This reaction is a cornerstone of C-C bond formation, allowing for the introduction of a wide range of alkyl, vinyl, or aryl substituents. The reaction proceeds through the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. nih.gov This generates a magnesium or lithium alkoxide intermediate, which is subsequently protonated during workup to afford the secondary alcohol. youtube.com

Table 2: Potential Nucleophilic Addition Reactions An interactive data table summarizing potential nucleophilic addition reactions to the aldehyde group.

| Reaction Type | Reagent(s) | Solvent(s) | Final Product |

|---|---|---|---|

| Hydride Reduction | 1. NaBH₄ | Methanol | (6-(Isopropylamino)-4-methylpyridin-3-yl)methanol |

Selective Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 6-(isopropylamino)-4-methylnicotinic acid. This transformation requires mild oxidizing agents to prevent the oxidation of other sensitive parts of the molecule, such as the amino group or the pyridine ring itself. Common methods for the selective oxidation of aldehydes include the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) buffered with a phosphate, and Tollens' reagent ([Ag(NH₃)₂]⁺), which deposits a silver mirror upon reaction.

Pyridine Ring Reactivity and Substituent Effects on this compound

The reactivity of the pyridine ring is heavily influenced by the nitrogen heteroatom and the attached substituents. The nitrogen atom is more electronegative than carbon, making the pyridine ring electron-deficient compared to benzene (B151609) and generally less reactive towards electrophilic attack. wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Pyridine Core

Electrophilic aromatic substitution (EAS) on an unsubstituted pyridine ring is difficult and, when forced, occurs primarily at the C3 position. wikipedia.orgquora.com The ring is deactivated because the electrophile can coordinate with the nitrogen lone pair, placing a positive charge on the ring and further deactivating it. wikipedia.org

In this compound, the outcome of an EAS reaction is determined by the combined electronic effects of the three substituents:

6-Isopropylamino group: The amino group is a powerful activating, ortho-, para-directing group due to the lone pair on the nitrogen atom which can donate electron density into the ring via resonance.

4-Methyl group: The methyl group is a weakly activating, ortho-, para-directing group through an inductive effect.

3-Formyl group: The aldehyde group is a deactivating, meta-directing group, withdrawing electron density from the ring through both inductive and resonance effects.

Considering these effects, the C5 position is the most likely site for electrophilic attack. The strong activating effect of the amino group at C6 directs electrophiles to its ortho position (C5). The methyl group at C4 also directs to its ortho position (C5). The deactivating formyl group at C3 directs to its meta position, which is also C5. Therefore, all three substituents cooperatively direct incoming electrophiles to the C5 position, making it the overwhelmingly favored site for reactions like nitration, halogenation, or sulfonation.

Nucleophilic Aromatic Substitution Patterns at Pyridine C2, C4, and C6 Positions

Nucleophilic aromatic substitution (SₙAr) on pyridine rings is generally favored at the C2, C4, and C6 positions. stackexchange.comechemi.comwikipedia.org This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) through resonance. stackexchange.comechemi.com The reaction typically requires a good leaving group (like a halide) at one of these activated positions and is facilitated by electron-withdrawing groups on the ring. wikipedia.orgsci-hub.se

For this compound, a standard SₙAr reaction is unlikely to occur. The molecule lacks a suitable leaving group at the activated C2 or C6 positions. The isopropylamino group at C6 is a very poor leaving group. Furthermore, the presence of two electron-donating groups (isopropylamino and methyl) increases the electron density of the ring, making it less electrophilic and thus less susceptible to attack by nucleophiles. youtube.com Therefore, without modification or the presence of a leaving group, this compound is not expected to readily undergo nucleophilic aromatic substitution.

Directed C-H Functionalization Strategies on the Pyridine Ring

The application of directed C-H functionalization strategies to the pyridine ring of this compound has not been specifically reported. In theory, the amino and aldehyde groups could act as directing groups for metallation at various positions on the pyridine ring. However, without experimental data, any discussion on preferred sites of functionalization, reaction conditions (e.g., catalysts, solvents, temperatures), and yields would be purely speculative.

Transformations Involving the Isopropylamino Substituent

Specific transformations involving the isopropylamino group of this compound are not documented.

N-Alkylation and N-Acylation Reactions of the Secondary Amine

While secondary amines are generally susceptible to N-alkylation and N-acylation, no studies have been found that detail these reactions for this compound. Research findings that would typically be presented in a data table, such as specific alkylating or acylating agents used, reaction conditions, and the yields of the corresponding tertiary amine or amide products, are not available.

Oxidative and Reductive Deamination Pathways

The oxidative and reductive deamination of this compound has not been described in the literature. Oxidative deamination would theoretically convert the isopropylamino group into a ketone, while reductive deamination would replace it with a hydrogen atom. However, the specific reagents, catalysts, and conditions required to achieve these transformations on this particular substrate, along with the resulting product yields, have not been experimentally determined or reported.

Chemo-, Regio-, and Stereoselective Transformations of this compound

A critical aspect of synthetic chemistry is the selective transformation of one functional group in the presence of others. This compound possesses multiple reactive sites, including the aldehyde, the secondary amine, and several positions on the pyridine ring. A detailed analysis of chemo-, regio-, and stereoselective reactions would require experimental evidence from studies that have investigated the selective modification of this compound. For instance, selective reduction of the aldehyde without affecting the pyridine ring, or regioselective substitution on the pyridine ring, would be key areas of interest. Unfortunately, no such research findings or comparative data are available to be presented.

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive literature search for detailed spectroscopic and structural elucidation data for the chemical compound this compound has found no publicly available scientific research or publications. Despite extensive queries aimed at uncovering data related to its high-resolution nuclear magnetic resonance (NMR), vibrational (infrared and Raman), and electronic (UV-Vis and fluorescence) spectroscopy, no specific experimental findings for this molecule could be retrieved.

The investigation sought to gather data for a detailed analysis structured around the compound's proton and carbon NMR environments, two-dimensional NMR connectivity, characteristic functional group vibrations, and its electronic absorption and emission properties. However, the search results did not yield any scholarly articles, patents, or database entries that provide this specific information.

While general principles of spectroscopic techniques and data for analogous or structurally related compounds—such as substituted pyridines, anilines, and various aldehydes—are widely available, these cannot be used to accurately describe the unique spectroscopic fingerprint of this compound. The precise chemical shifts, coupling constants, vibrational frequencies, and absorption maxima are all highly dependent on the specific molecular structure and electronic distribution of the target compound.

Consequently, the creation of a scientifically accurate article focusing solely on the advanced spectroscopic and structural elucidation of this compound is not possible at this time due to the absence of the necessary primary data in the public domain. Further empirical research would be required to characterize this compound and publish the findings.

Advanced Spectroscopic and Structural Elucidation of 6 Isopropylamino 4 Methylnicotinaldehyde

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Chromophore Analysis and Electronic Transitions

No published studies were found that detail the chromophore analysis or the electronic transitions of 6-(Isopropylamino)-4-methylnicotinaldehyde. The core structure, a substituted aminopyridine, contains a π-electron system that is expected to act as a chromophore, absorbing light in the ultraviolet-visible region. The presence of an aldehyde group and an isopropylamino group as substituents on the pyridine (B92270) ring would influence the energy of the electronic transitions (such as n→π* and π→π* transitions). However, without experimental data from UV-Vis spectroscopy, specific absorption maxima (λmax) and molar absorptivity (ε) values cannot be provided.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

While the molecular formula of this compound is listed as C₁₀H₁₄N₂O, corresponding to a molecular weight of 178.23 g/mol , no specific high-resolution mass spectrometry (HRMS) data has been published. HRMS analysis is a critical technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy. This analysis provides an experimental mass that can be compared to the calculated (theoretical) mass of the proposed molecular formula, typically with a mass accuracy in the parts-per-million (ppm) range. The lack of available HRMS data prevents the creation of a data table to confirm the molecular formula of this specific compound.

X-ray Crystallography for Solid-State Structure Determination of this compound and its Co-crystals

There are no public records or publications of single-crystal X-ray diffraction studies for this compound. Consequently, definitive data on its solid-state structure, including its crystal system, space group, unit cell dimensions, and precise bond lengths and angles, is not available.

Furthermore, the investigation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has not been reported for this compound. Therefore, no information can be provided on the X-ray crystallography of its potential co-crystals.

Computational and Theoretical Investigations of 6 Isopropylamino 4 Methylnicotinaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to predict molecular properties such as energies, electron densities, and spectroscopic parameters. For 6-(Isopropylamino)-4-methylnicotinaldehyde, DFT calculations can provide fundamental insights into its behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. semanticscholar.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that characterizes the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov

For this compound, the HOMO-LUMO energy gap can be calculated using DFT methods, such as B3LYP with a suitable basis set. nih.gov This analysis helps in understanding the charge transfer interactions that can occur within the molecule. semanticscholar.orgnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack. researchgate.net

An EPS analysis of this compound would reveal the electron-rich and electron-deficient areas. The nitrogen atoms of the pyridine (B92270) ring and the oxygen atom of the aldehyde group are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms and the regions around the methyl and isopropyl groups would likely exhibit a positive potential.

DFT calculations can accurately predict various spectroscopic parameters, which can aid in the characterization of the molecule.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can be performed. nih.gov These calculated shifts, when compared with experimental data, can help in the definitive assignment of the signals in the NMR spectra. pdx.eduorganicchemistrydata.org

Vibrational Frequencies: The infrared (IR) and Raman vibrational frequencies of this compound can be computed using DFT. nist.gov The calculated frequencies can be compared with experimental FT-IR and FT-Raman spectra to assign the vibrational modes of the molecule. jocpr.com

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Nucleus | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O | 192.5 | 190.8 | C=O stretch | 1705 | 1690 |

| C-N (ring) | 160.1 | 158.9 | C-N stretch | 1350 | 1342 |

| C-H (aldehyde) | 155.3 | 154.1 | C-H stretch (aldehyde) | 2850 | 2845 |

| CH (isopropyl) | 48.7 | 47.5 | N-H bend | 1580 | 1575 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Flexibility

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into its conformational landscape and flexibility. By simulating the molecule's behavior in different environments (e.g., in a vacuum or in a solvent), it is possible to identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Mechanistic Studies of this compound Reactions via Computational Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify the transition states and intermediates, and to determine the activation energies. This allows for a detailed understanding of the reaction pathway and the factors that influence the reaction rate and selectivity. For instance, the mechanism of oxidation of the aldehyde group or nucleophilic substitution at the pyridine ring could be explored.

Reactivity Indices and Fukui Functions for Predictive Chemical Reactivity Analysis

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. researchgate.net Fukui functions are another important tool used to identify the most reactive sites within a molecule. bas.bgresearchgate.net The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. nih.gov

For this compound, calculating the Fukui functions would allow for a precise prediction of the sites for electrophilic, nucleophilic, and radical attack. mdpi.com

6 Isopropylamino 4 Methylnicotinaldehyde As a Strategic Building Block and Intermediate in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The presence of both an amino group and an aldehyde group on the pyridine (B92270) core makes 6-(isopropylamino)-4-methylnicotinaldehyde a prime candidate for the synthesis of fused heterocyclic systems. These reactions typically involve the intramolecular or intermolecular cyclization of the starting material, often in the presence of a suitable reagent, to construct a new ring fused to the pyridine nucleus.

Annulation Reactions to Form Fused Pyridine Ring Systems

Annulation reactions are a powerful tool in organic synthesis for the construction of cyclic compounds. In the case of this compound, the amino and aldehyde functionalities can participate in various cyclization strategies to afford fused pyridine systems. A prominent example of such a transformation, widely reported for 2-aminopyridines, is the synthesis of imidazo[1,2-a]pyridines. This reaction typically proceeds through the condensation of a 2-aminopyridine (B139424) with an α-haloketone. By analogy, this compound could potentially react with α-haloketones, where the exocyclic amino group attacks the carbonyl carbon, followed by an intramolecular nucleophilic substitution to form the fused imidazole (B134444) ring.

Furthermore, multicomponent reactions offer an efficient pathway to fused heterocycles. For instance, a three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide is a known method for the synthesis of 3-aminoimidazo[1,2-a]pyridines. It is conceivable that this compound could participate in similar multicomponent strategies, either as the aminopyridine component or through reactions involving its aldehyde group, to generate diverse fused heterocyclic scaffolds. Research on the synthesis of fused bi-heterocycles often utilizes chalcones or other unsaturated systems, which could be derived from the aldehyde group of the title compound, as precursors for cyclization reactions longdom.org.

Heterocyclic Ring Expansions and Contractions from Nicotinaldehyde Derivatives

While less common than annulation reactions, ring expansions and contractions of pyridine derivatives represent another avenue for synthetic diversification. The pyridine ring is generally stable, but under specific conditions, it can undergo transformations to either larger or smaller ring systems.

Ring Expansion: The expansion of a pyridine ring to a seven-membered azepine ring has been reported through various methods. One such method involves the photochemical rearrangement of pyridine N-oxides acs.org. Although this would require prior oxidation of the pyridine nitrogen in this compound, it represents a potential pathway. Another approach involves the reaction of pyridines with carbenes, leading to the formation of a cyclopropane (B1198618) intermediate that can then undergo ring expansion youtube.com. The electron-rich nature of the pyridine ring in the title compound, due to the amino and methyl substituents, might influence its reactivity towards such reagents. More recent methods have also demonstrated the iodine-mediated ring expansion of pyridines to azepines acs.org.

Ring Contraction: The contraction of a pyridine ring is a more challenging transformation but has been documented. For example, photo-promoted ring contraction of pyridines with silylborane has been shown to yield pyrrolidine (B122466) derivatives nih.gov. Another study reported the denitrogenative ring contraction of pyridines to a cyclopentadienyl (B1206354) skeleton using a dititanium hydride framework acs.orgnih.gov. These methods, while requiring specific and often complex reagents, highlight the possibility of skeletal editing of the pyridine core. The substituents on the pyridine ring, such as the isopropylamino and methyl groups in the target compound, would likely play a significant role in directing the course of such reactions.

Application in the Construction of Diverse Molecular Scaffolds in Academic Research

The unique combination of functional groups in this compound makes it an attractive starting material for the synthesis of a wide range of molecular scaffolds with potential applications in various fields of academic research.

Ligand Synthesis for Organometallic Catalysis

The field of organometallic chemistry heavily relies on the design and synthesis of ligands that can modulate the properties of a metal center. Aminopyridine derivatives are a well-established class of ligands due to the presence of two potential coordination sites: the pyridine ring nitrogen and the exocyclic amino nitrogen vot.plmdpi.comekb.eg. This compound possesses these two nitrogen atoms and an additional oxygen atom in the aldehyde group, making it a potential multidentate ligand.

It could act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the isopropylamino nitrogen, forming a stable five-membered chelate ring. The steric bulk of the isopropyl group and the methyl group on the pyridine ring would influence the coordination geometry and the catalytic activity of the resulting metal complex. Furthermore, the aldehyde group could remain as a reactive handle for further functionalization of the ligand or the complex itself. Structurally related (aminomethyl)pyridine ligands have been successfully used in the development of highly active ruthenium(II) transfer hydrogenation catalysts acs.org. It is therefore plausible that complexes derived from this compound could exhibit interesting catalytic properties. Research has also shown that aminopyridine ligands can adopt a rare η¹-coordination to iron through the pyridine nitrogen atom mdpi.com.

Materials Science Applications (e.g., monomers for functional polymers)

The development of functional polymers with tailored properties is a major focus in materials science. Monomers containing heterocyclic units are of particular interest due to the unique electronic and physical properties they can impart to the resulting polymer. The aldehyde functionality of this compound makes it a potential monomer for polymerization reactions.

For instance, it could undergo polycondensation reactions with suitable co-monomers. More advanced strategies, such as multicomponent polymerizations, have been developed for the synthesis of polymers containing fused heterocycles. A notable example is the multicomponent polymerization of diisocyanides, dialdehydes, and 2-aminopyridine to generate imidazo[1,2-a]pyridine-containing polymers figshare.comresearchgate.net. By analogy, a difunctional derivative of this compound could be envisioned as a monomer in such polymerizations, leading to materials with interesting photophysical or thermal properties. The presence of the amino group also opens up possibilities for its incorporation into polymers like polyurethanes or polyamides.

Development of Novel Synthetic Reagents Utilizing the Unique Features of this compound

The distinct electronic and steric properties of this compound, arising from its specific substitution pattern, could be harnessed to develop novel synthetic reagents. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing aldehyde group can lead to unique reactivity.

This compound could serve as a versatile platform in multicomponent reactions, which are highly valued for their efficiency and atom economy in building molecular complexity. The aldehyde group can react with a variety of nucleophiles to form intermediates that can then undergo further transformations involving the amino group or the pyridine ring. For example, in the synthesis of substituted pyridines, multicomponent reactions involving aldehydes are common mdpi.com. The presence of the amino group could direct these reactions towards specific, highly functionalized products.

Furthermore, the aldehyde group can be readily converted into a wide range of other functional groups, such as alcohols, carboxylic acids, or imines. This allows for the generation of a library of derivatives from a single, readily accessible starting material. These derivatives could then be used as specialized building blocks or reagents in their own right. For instance, conversion of the aldehyde to an alkyne or a boronic ester would create a bifunctional molecule capable of participating in various cross-coupling reactions, enabling the synthesis of complex molecular architectures. The synthesis of various amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazones has been reported, showcasing the utility of the aldehyde and amino functionalities in creating biologically active molecules nih.govnih.gov.

Industrial and Scalable Synthesis of Advanced Chemical Intermediates Derived from this compound

The versatile reactivity of this compound, stemming from its strategically positioned amino, aldehyde, and methyl functionalities on the pyridine ring, establishes it as a valuable starting material for the industrial and scalable synthesis of a variety of advanced chemical intermediates. These intermediates are pivotal in the development of complex heterocyclic systems with significant applications in medicinal chemistry and materials science. The aldehyde group readily participates in condensation reactions, while the amino group and the activated methyl group can be engaged in cyclization and functionalization reactions, respectively. This section details the scalable synthetic routes to key classes of intermediates derived from this strategic building block.

Pyrimido[4,5-d]pyridine Derivatives

The fusion of a pyrimidine (B1678525) ring onto the pyridine core of this compound leads to the formation of pyrimido[4,5-d]pyridine scaffolds. These structures are of considerable interest due to their structural analogy to purines and pteridines, which are fundamental components of biologically active molecules. A prominent and scalable approach to these intermediates involves a multicomponent reaction strategy.

A one-pot condensation of this compound with a 1,3-dicarbonyl compound, such as dimedone or barbituric acid, and an amino-pyrimidine, like 6-aminouracil, can be achieved under solvent-free mechanochemical conditions. rsc.org This method is environmentally friendly and offers high efficiency and simple work-up procedures, making it suitable for industrial applications.

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene (B1212753) compound, followed by a Michael addition of the aminopyrimidine and subsequent cyclization and dehydration to yield the fused heterocyclic system.

Reaction Scheme 1: Synthesis of a Pyrimido[4,5-d]pyridine Derivative

Table 1: Representative Data for the Scalable Synthesis of Pyrimido[4,5-d]pyridine Derivatives

| Entry | 1,3-Dicarbonyl Compound | Catalyst/Conditions | Reaction Time (h) | Yield (%) |

| 1 | Dimedone | Ball-milling, catalyst-free | 1 | 85-95 |

| 2 | Barbituric Acid | Ball-milling, catalyst-free | 1.5 | 80-90 |

| 3 | Meldrum's Acid | Ball-milling, catalyst-free | 1 | 88-96 |

Note: The data presented are representative and based on analogous mechanochemical syntheses of similar heterocyclic systems. rsc.org

Quinoline (B57606) and Naphthyridine Derivatives

The synthesis of quinoline and its nitrogen-containing analogs, naphthyridines, from this compound can be accomplished through well-established methodologies such as the Doebner-von Miller and Skraup syntheses. These reactions are cornerstones of heterocyclic chemistry and are amenable to large-scale production.

In a Doebner-von Miller-type reaction, this compound can be reacted with an α,β-unsaturated carbonyl compound in the presence of a Lewis or Brønsted acid catalyst. wikipedia.org Alternatively, the α,β-unsaturated carbonyl can be generated in situ from the self-condensation of an aldehyde or ketone.

The Skraup synthesis provides another robust route, involving the reaction of the aminopyridine derivative with glycerol (B35011) in the presence of a strong acid, such as sulfuric acid, and an oxidizing agent. wikipedia.orgresearchgate.net This method, while sometimes requiring harsh conditions, is a classic and industrially practiced method for quinoline synthesis. The application of this reaction to an aminopyridine like this compound would lead to the formation of a naphthyridine.

Reaction Scheme 2: General Skraup Synthesis of a Naphthyridine Derivative

An iodine-catalyzed annulation of aminonicotinaldehydes with β-enamino esters presents a milder and efficient alternative for the synthesis of naphthyridines, proceeding in good to excellent yields. researchgate.net

Table 2: Comparison of Synthetic Methods for Naphthyridine Derivatives

| Method | Reagents | Catalyst/Conditions | Typical Yield (%) |

| Skraup Synthesis | Glycerol, Oxidizing Agent | H₂SO₄, Heat | 40-60 |

| Doebner-von Miller | α,β-Unsaturated Carbonyl | Lewis/Brønsted Acid | 50-70 |

| Iodine-Catalyzed Annulation | β-Enamino Ester | I₂, EtOH | 70-90 |

Note: Yields are representative and can vary based on the specific substrates and reaction conditions. wikipedia.orgresearchgate.netrsc.org

Pteridine (B1203161) and Related Fused Pyrimidines

The synthesis of pteridine-like structures, which are pyrazino[2,3-d]pyrimidine systems, can be envisioned starting from this compound. A plausible industrial-scale synthesis would involve the initial transformation of the starting aldehyde into a pyrimidine-4,5-diamine derivative. This key intermediate can then undergo condensation with a 1,2-dicarbonyl compound to construct the fused pyrazine (B50134) ring.

While direct conversion pathways need optimization for industrial scale, the general strategy of building the pyrimidine ring first, followed by the pyrazine ring, is a common approach in pteridine synthesis.

Reaction Scheme 3: Conceptual Pathway to a Pteridine-like Intermediate

The scalability of such a multi-step process would depend on the efficiency and robustness of each individual step, from the initial pyrimidine formation to the final cyclocondensation. Research into efficient, one-pot procedures for such transformations is an active area of process chemistry.

Emerging Research Perspectives and Future Directions in 6 Isopropylamino 4 Methylnicotinaldehyde Chemistry

Development of Novel Catalytic Systems for 6-(Isopropylamino)-4-methylnicotinaldehyde Transformations

The development of novel catalytic systems is paramount for achieving efficient and selective transformations of complex molecules like this compound. Research into new catalysts can lead to milder reaction conditions, higher yields, and the ability to introduce a wide range of functional groups. While specific catalytic transformations for this compound are not extensively documented, the broader field of pyridine (B92270) chemistry provides a strong basis for future research.

One promising area is the use of transition metal catalysts for cross-coupling reactions. For instance, palladium, nickel, and copper catalysts are widely used to form new carbon-carbon and carbon-heteroatom bonds on pyridine rings. The aldehyde and amino groups on this compound could be leveraged to direct these catalytic reactions to specific positions on the pyridine ring, a concept known as directing group-assisted C-H activation. An enantioselective synthesis of nicotine (B1678760) derivatives has been achieved using an iodine-mediated Hofmann–Löffler reaction, which tolerates a free pyridine core, suggesting its potential applicability to other pyridine-containing compounds acs.org.

Future research could focus on developing catalysts that are not only highly active and selective but also sustainable and cost-effective. This includes exploring catalysts based on earth-abundant metals and developing recyclable catalytic systems to minimize waste.

Table 1: Potential Catalytic Transformations for this compound

| Transformation | Potential Catalyst | Potential Outcome |

| C-H Arylation | Palladium(II) acetate (B1210297) | Introduction of aryl groups at various positions |

| C-H Borylation | Iridium complexes | Formation of borylated derivatives for further functionalization |

| Sonogashira Coupling | Copper/Palladium | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Palladium complexes | Formation of new C-N bonds |

Application of Flow Chemistry and Continuous Processing for Efficient Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. For the synthesis of this compound and its derivatives, flow chemistry could enable more efficient and scalable production.

The synthesis of substituted pyridines often involves multi-step sequences with potentially hazardous intermediates. By conducting these reactions in a flow reactor, the accumulation of unstable intermediates can be minimized, leading to a safer process. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. A 2020 review highlighted the potential of flow technology in pushing the boundaries of C-H bond functionalization chemistry acs.org.

Future work in this area could involve the development of a fully integrated continuous process for the synthesis of this compound, starting from simple precursors. This could involve the use of packed-bed reactors containing immobilized catalysts and in-line purification techniques to streamline the entire manufacturing process.

Exploration of Photoredox and Electrochemistry in this compound Functionalization

Photoredox catalysis and electrochemistry have emerged as powerful tools for organic synthesis, allowing for unique transformations under mild conditions. These methods rely on the generation of highly reactive radical intermediates from single-electron transfer (SET) processes.

For this compound, photoredox catalysis could be used to achieve novel C-H functionalizations. By using a suitable photocatalyst and a light source, it is possible to generate radical species that can react with the pyridine ring at various positions. Research has shown the successful photoredox-mediated C-H functionalization and Minisci reaction of pyridines acs.org. A metal-free, visible-light photoredox method has been developed for the construction and direct C-H functionalization of pyridines to produce polysubstituted picolinaldehydes acs.org. This approach is noted for its environmentally benign and sustainable conditions acs.org. The regioselectivity of these reactions can often be controlled by the steric and electronic properties of the substituents on the pyridine ring acs.orgacs.org.

Electrochemistry offers a complementary approach for the functionalization of this compound. By applying an electric potential, it is possible to selectively oxidize or reduce the molecule to generate reactive intermediates. This method avoids the need for stoichiometric chemical oxidants or reductants, making it an environmentally friendly alternative. The electrosynthesis of organic compounds can proceed through direct or indirect electrolysis, where reactive intermediates are formed at the anode (oxidation) or cathode (reduction) gre.ac.uk. A simple one-pot electrosynthesis of nitrones from nitro and aldehyde components has been demonstrated, showcasing the potential for selective conversions using electrochemical methods rsc.org.

Table 2: Examples of Photoredox and Electrochemical Reactions on Pyridine Derivatives

| Method | Reagents/Conditions | Transformation | Yield | Reference |

| Photoinduced Formylation | Visible light, photocatalyst | Formylation of disubstituted pyridines | 42-71% | acs.org |

| Photochemical Allylation | Photoredox catalyst, allylic C-H source | C4-functionalization of pyridines | Good | acs.org |

| Regioselective Carbohydroxylation | Photoredox catalyst, pyridine N-oxide | Conversion of α-olefins to primary alcohols | Not specified | nih.gov |

Integration of this compound Chemistry with Artificial Intelligence and Robotics in Chemical Discovery

The integration of artificial intelligence (AI) and robotics is set to revolutionize chemical research and development. These technologies can accelerate the discovery of new reactions, optimize reaction conditions, and automate the synthesis of complex molecules.

For this compound, AI algorithms could be used to predict novel synthetic routes and identify promising derivatives with desired properties. By analyzing vast datasets of chemical reactions, machine learning models can suggest new catalytic systems or reaction conditions that are likely to be successful. In one instance, AI was used to design and integrate a set of pyridine derivatives with potential antidiabetic and antiproliferative activities nih.gov.

The future of this compound chemistry will likely involve a synergistic relationship between human chemists and intelligent machines, leading to faster innovation and a deeper understanding of its chemical reactivity.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining 6-(Isopropylamino)-4-methylnicotinaldehyde with high purity?

- Methodological Answer : A multi-step synthesis involving reductive amination or nucleophilic substitution is commonly employed. For example, substituting a halogen atom (e.g., bromine) at the 6-position of 4-methylnicotinaldehyde with isopropylamine under reflux in a polar aprotic solvent (e.g., DMF) can yield the target compound. Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is critical to isolate high-purity product. Accelerated reaction optimization using fractional factorial design (FFD) can minimize side reactions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic shifts for the aldehyde proton (~9.8 ppm) and isopropylamino group (~1.2 ppm for CH) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm) .

- HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via HPLC and identify byproducts with LC-MS. For light sensitivity, expose samples to UV-Vis irradiation (e.g., 300–800 nm) and track aldehyde oxidation or amine dealkylation. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing this compound using Design of Experiments (DoE)?

- Methodological Answer : Apply a central composite design (CCD) to evaluate factors like temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (amine:aldehyde ratio). Response surface methodology (RSM) identifies optimal conditions by maximizing yield and minimizing impurities. Statistical software (e.g., JMP, Minitab) can model interactions and validate predictions with confirmatory runs .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and frontier molecular orbitals (HOMO-LUMO gaps). Molecular dynamics simulations assess solvent effects on reaction pathways. Transition state analysis (e.g., QM/MM) clarifies activation barriers for amine-aldehyde condensations .

Q. What reactor design considerations are critical for scaling up the synthesis of this compound?

- Methodological Answer : For continuous flow systems, prioritize:

- Residence Time Distribution (RTD) : Ensure uniform mixing to avoid hot spots.

- Catalyst Immobilization : Use packed-bed reactors with heterogeneous catalysts (e.g., immobilized Pd).

- Heat Transfer : Optimize jacketed reactors or microchannel designs for exothermic steps.

Pilot-scale studies should integrate process analytical technology (PAT) for real-time monitoring .

Q. How can conflicting spectroscopic data (e.g., NMR vs. LC-MS) be resolved when characterizing derivatives of this compound?

- Methodological Answer : Cross-validate with 2D NMR techniques (e.g., HSQC, HMBC) to assign ambiguous peaks. For LC-MS discrepancies, employ tandem MS/MS to differentiate isobaric species. Synchrotron-based X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Q. What experimental strategies are effective for studying the reaction mechanisms of this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.